6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride
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Overview
Description
6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride is a synthetic organic compound with a complex molecular structure It is known for its unique spirocyclic framework, which consists of a benzoxazine ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with piperidine to yield the desired spirocyclic compound. The final step involves the hydrochloride salt formation by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
- 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4’-piperidine]-1’-carboxylic acid 1,1-dimethyl ethyl ester
Uniqueness
6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSLOGOHAKCUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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